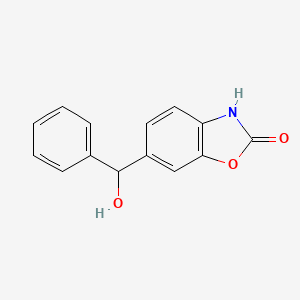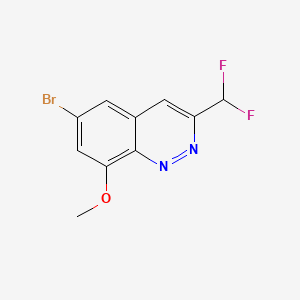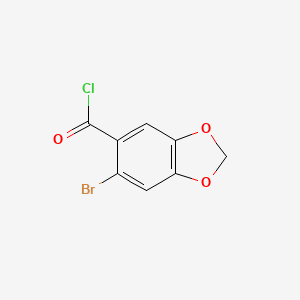
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 6th position and a carbonyl chloride group at the 5th position of the benzodioxole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- typically involves the bromination of 1,3-Benzodioxole followed by the introduction of the carbonyl chloride group. One common method involves the use of bromine (Br2) in the presence of a catalyst to achieve bromination. The resulting bromo compound is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrochloric acid (HCl), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a building block for the synthesis of bioactive molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- can be compared with other similar compounds such as:
1,3-Benzodioxole-5-carboxylic acid: This compound lacks the bromine atom and carbonyl chloride group, making it less reactive in certain chemical reactions.
6-Chloro-1,3-benzodioxole-5-carbonyl chloride: Similar to the bromo compound but with a chlorine atom instead of bromine, which can lead to different reactivity and applications.
1,3-Benzodioxole-5-carboxamide:
The uniqueness of 1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- lies in its specific functional groups, which confer distinct reactivity and make it valuable for various research and industrial applications.
Propiedades
Número CAS |
55171-62-5 |
|---|---|
Fórmula molecular |
C8H4BrClO3 |
Peso molecular |
263.47 g/mol |
Nombre IUPAC |
6-bromo-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C8H4BrClO3/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2 |
Clave InChI |
RZGAENGFJFRMLS-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


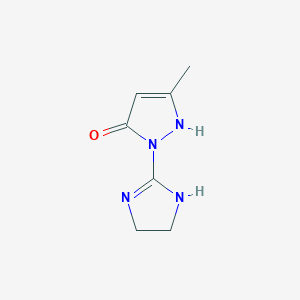
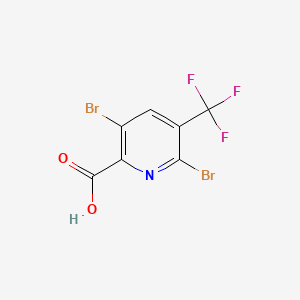
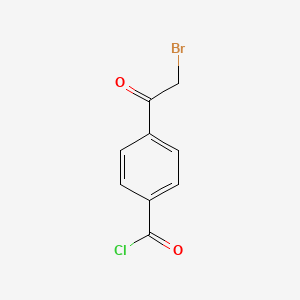
![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
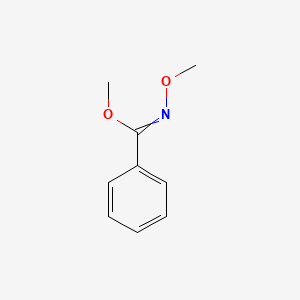
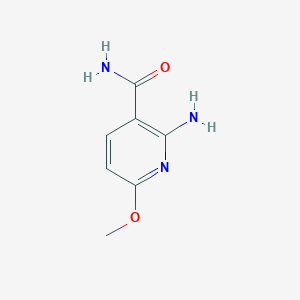
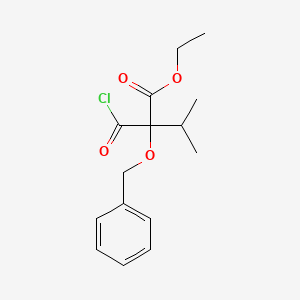
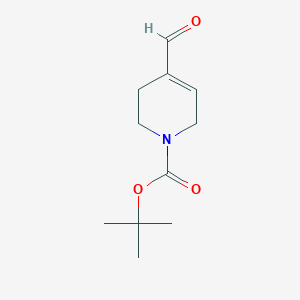
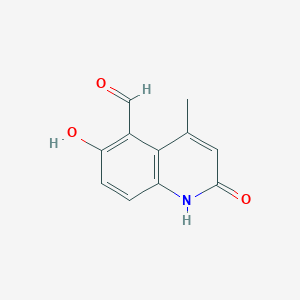
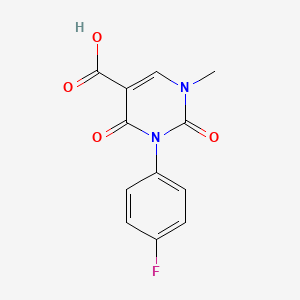
![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)
